
tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound used in scientific research. It is a derivative of pyrrolidine and is commonly referred to as t-Boc-L-proline. This compound has been used in various scientific studies due to its unique properties, such as its ability to act as a protecting group for amino acids during peptide synthesis.
Applications De Recherche Scientifique
Enantioselective Synthesis
A study by Chung et al. (2005) demonstrates a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses. This method provides a highly efficient synthesis route for chiral pyrrolidine derivatives, which are valuable in medicinal chemistry and asymmetric synthesis (Chung et al., 2005).
Cardioprotective Agents
Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors featuring the tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate scaffold. These compounds, particularly CBM-301940, showed potent stimulation of glucose oxidation in isolated rat hearts and improved cardiac efficiency, suggesting their potential use in treating ischemic heart diseases (Cheng et al., 2006).
Antiinflammatory Activities
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized and evaluated by Ikuta et al. (1987), demonstrated significant anti-inflammatory and analgesic properties, along with dual inhibitory activity against prostaglandin and leukotriene synthesis. These findings suggest the therapeutic potential of tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate derivatives in developing safer anti-inflammatory drugs (Ikuta et al., 1987).
Radioprotective Effects
Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals based on tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells. These compounds, especially L-NNP and L-NNVP, showed promising radioprotective effects, highlighting their potential in developing new radioprotection drugs (Qin et al., 2009).
Continuous Flow Synthesis
Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct for in situ hydrolysis. This innovative method allows for the efficient and streamlined synthesis of pyrrole derivatives, including those derived from tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, highlighting its utility in complex organic syntheses (Herath & Cosford, 2010).
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJQOGXKFLZIK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122140 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
1788041-39-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)
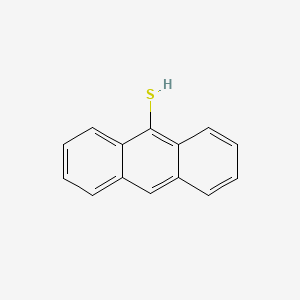
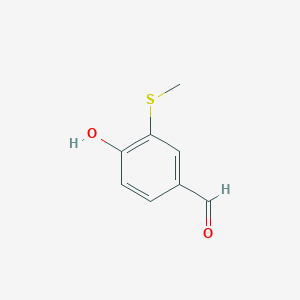
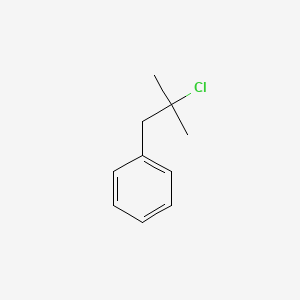
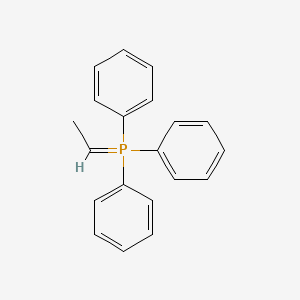
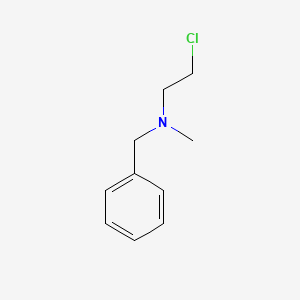
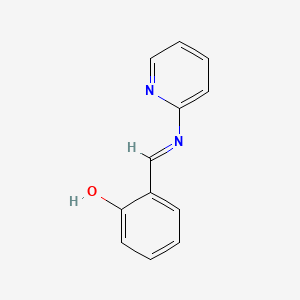
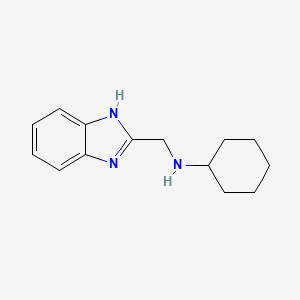

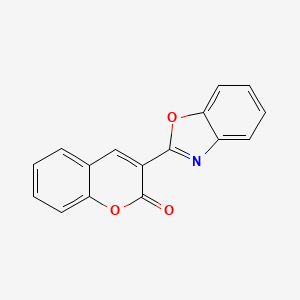
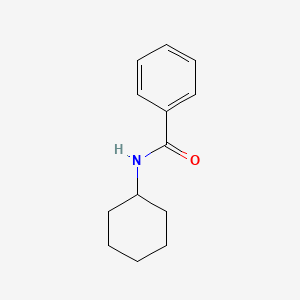
![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)
